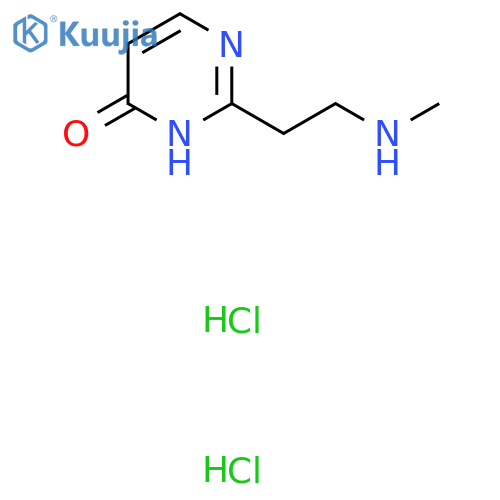

Cas no 2155856-30-5 (2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride)

2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride

- 2-(2-(Methylamino)ethyl)pyrimidin-4-ol dihydrochloride

- 2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride

- starbld0046868

- Z3023572741

- 2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride

-

- インチ: 1S/C7H11N3O.2ClH/c1-8-4-2-6-9-5-3-7(11)10-6;;/h3,5,8H,2,4H2,1H3,(H,9,10,11);2*1H

- InChIKey: ACLXVWAITPAQDY-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O=C1C=CN=C(CCNC)N1

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 208

- トポロジー分子極性表面積: 53.5

2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM444782-250mg |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95%+ | 250mg |

$469 | 2023-03-25 | |

| Chemenu | CM444782-500mg |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95%+ | 500mg |

$744 | 2023-03-25 | |

| Enamine | EN300-1425668-1000mg |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95.0% | 1000mg |

$871.0 | 2023-09-30 | |

| Aaron | AR01FIJ9-10g |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95% | 10g |

$5176.00 | 2023-12-14 | |

| Enamine | EN300-1425668-10.0g |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95% | 10.0g |

$3746.0 | 2023-07-06 | |

| Enamine | EN300-1425668-1.0g |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95% | 1.0g |

$871.0 | 2023-07-06 | |

| Enamine | EN300-1425668-2.5g |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95% | 2.5g |

$1707.0 | 2023-07-06 | |

| A2B Chem LLC | AY02377-250mg |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95% | 250mg |

$489.00 | 2024-01-01 | |

| Enamine | EN300-1425668-50mg |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95.0% | 50mg |

$202.0 | 2023-09-30 | |

| Aaron | AR01FIJ9-250mg |

2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride |

2155856-30-5 | 95% | 250mg |

$618.00 | 2025-02-11 |

2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

2-2-(methylamino)ethylpyrimidin-4-ol dihydrochlorideに関する追加情報

Professional Introduction to 2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride (CAS No. 2155856-30-5)

2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride, a compound with the chemical identifier CAS No. 2155856-30-5, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a pyrimidine core, which is a well-documented scaffold in drug discovery, particularly for its role in modulating biological pathways associated with various diseases.

The pyrimidine ring in 2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride is a key pharmacophore that interacts with numerous biological targets, including enzymes and receptors. This interaction is pivotal for the compound's pharmacological activity, which has been extensively studied in recent years. The presence of a hydroxyl group at the 4-position of the pyrimidine ring and a dimethylaminoethyl side chain enhances its solubility and bioavailability, making it an attractive candidate for further development.

Recent research has highlighted the compound's potential in pharmaceutical applications, particularly in the treatment of inflammatory and autoimmune disorders. Studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. The mechanism of action involves modulating the activity of nuclear factor kappa B (NF-κB), a transcription factor crucial for inflammation regulation. This finding aligns with the growing interest in developing small-molecule inhibitors as therapeutic agents for chronic inflammatory conditions.

In addition to its anti-inflammatory properties, 2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride has shown promise in preclinical studies related to neurodegenerative diseases. The pyrimidine scaffold is known to interact with various neurological targets, making this compound a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that it may help mitigate neuroinflammation and protect against neuronal damage, offering a potential therapeutic strategy for these debilitating conditions.

The synthesis and characterization of this compound have been refined through advanced chemical methodologies, ensuring high purity and yield. The process involves multi-step organic synthesis, including condensation reactions, cyclization, and salt formation. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in confirming the structural integrity of the compound. These analytical techniques provide detailed insights into the molecular structure, helping researchers understand its interactions at the molecular level.

The pharmacokinetic profile of 2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride has also been thoroughly evaluated. Studies have shown that it exhibits favorable pharmacokinetic properties, including moderate oral bioavailability and a reasonable half-life. These characteristics make it suitable for repeated dosing regimens, which is essential for long-term therapeutic applications. Furthermore, the compound demonstrates low toxicity profiles in animal models, suggesting its potential for safe human use.

The development of this compound aligns with broader trends in drug discovery aimed at identifying novel therapeutic agents with minimal side effects. The increasing prevalence of chronic diseases worldwide necessitates the discovery of new drugs that can effectively manage these conditions without significant adverse effects. 2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride, with its unique structural features and promising pharmacological activity, represents a valuable addition to the pharmaceutical landscape.

Ongoing clinical trials are expected to provide further insights into the therapeutic potential of this compound. These trials will evaluate its efficacy and safety in human subjects across various disease indications. The results from these trials will be instrumental in determining its potential as a commercial drug and guiding future research directions.

In conclusion, 2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride (CAS No. 2155856-30-5) is a promising pharmaceutical compound with significant potential in treating inflammatory and neurodegenerative diseases. Its unique molecular structure, favorable pharmacokinetic properties, and preliminary clinical findings make it an attractive candidate for further development. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing some of the most challenging medical conditions faced today.

2155856-30-5 (2-2-(methylamino)ethylpyrimidin-4-ol dihydrochloride) 関連製品

- 2228766-17-2(2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine)

- 593960-65-7(2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-)

- 2171222-02-7((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

- 2228336-60-3(3-5-(methoxymethyl)furan-2-yl-2,2-dimethylpropan-1-ol)

- 120686-17-1((S)-tert-Butyl 3-amino-4-phenylbutanoate)

- 1247068-60-5((1-cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine)

- 2034272-76-7(4-3-(2-methylpropanesulfonyl)piperidine-1-carbonylpyridine)

- 1542105-50-9(3-amino-1-(3-cyclopropylphenyl)propan-1-ol)

- 851978-53-5(4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide)

- 2171640-81-4(1-(3-aminothiolan-3-yl)cyclohexan-1-ol)